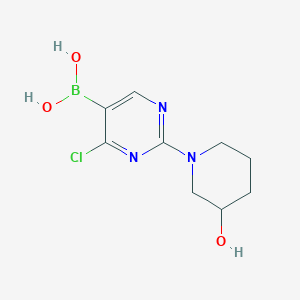
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by the presence of a boronic acid group, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent to couple an aryl or vinyl halide with an organoboron compound . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyrimidine derivatives, which can be further utilized in chemical synthesis and biological studies.
科学的研究の応用
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key signaling pathways and cellular processes, making it a valuable tool in biochemical research and drug development.
類似化合物との比較
Similar Compounds
Similar compounds to (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid include:
Pyridine-4-boronic acid pinacol ester: Used in the synthesis of new pyridazino derivatives.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Studied for their potential as selective inhibitors of protein kinase B (Akt).
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
特性
分子式 |
C9H13BClN3O3 |
|---|---|
分子量 |
257.48 g/mol |
IUPAC名 |
[4-chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)4-12-9(13-8)14-3-1-2-6(15)5-14/h4,6,15-17H,1-3,5H2 |
InChIキー |
LKASGTLUGZBURG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1Cl)N2CCCC(C2)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















